Acetanilide, 4'-bromo-2-fluoro-N-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetanilide, 4'-bromo-2-fluoro-N-methyl- is a chemical compound that is widely used in scientific research. It is a member of the acetanilide family, which has been extensively studied for its pharmacological properties. Acetanilide, 4'-bromo-2-fluoro-N-methyl- has shown promising results in various studies, making it a popular choice for researchers.
Wissenschaftliche Forschungsanwendungen
Acetanilide, 4'-bromo-2-fluoro-N-methyl- has been widely used in scientific research due to its pharmacological properties. It has shown promising results in various studies, including anti-inflammatory, analgesic, and antipyretic properties. Additionally, it has been shown to have potential in the treatment of cancer and neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it an attractive candidate for drug development.
Wirkmechanismus
The mechanism of action of acetanilide, 4'-bromo-2-fluoro-N-methyl- is not fully understood. However, it is believed to act on the central nervous system by inhibiting the production of prostaglandins, which are involved in the inflammatory response. This leads to a reduction in pain and inflammation. Additionally, it has been shown to have an effect on the immune system, which may contribute to its anti-cancer properties.
Biochemische Und Physiologische Effekte
Acetanilide, 4'-bromo-2-fluoro-N-methyl- has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain, lower body temperature, and have an effect on the immune system. Additionally, it has been shown to have an effect on the cardiovascular system, including reducing blood pressure and heart rate. Its effects on the central nervous system make it an attractive candidate for the treatment of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using acetanilide, 4'-bromo-2-fluoro-N-methyl- in lab experiments include its high yield, low cost, and wide range of pharmacological properties. Additionally, its ability to cross the blood-brain barrier makes it an attractive candidate for drug development. However, its potential toxicity and limited solubility in water may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of acetanilide, 4'-bromo-2-fluoro-N-methyl-. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, its anti-cancer properties make it a promising candidate for the development of new cancer treatments. Further research is needed to fully understand its mechanism of action and potential side effects.
Conclusion
Acetanilide, 4'-bromo-2-fluoro-N-methyl- is a chemical compound that has shown promising results in various scientific studies. Its pharmacological properties make it an attractive candidate for drug development in the treatment of various diseases. While there are limitations to its use in lab experiments, its advantages make it a popular choice for researchers. Further research is needed to fully understand its potential and limitations.
Synthesemethoden
The synthesis of acetanilide, 4'-bromo-2-fluoro-N-methyl- involves the reaction of 4-bromo-2-fluoroaniline and N-methylacetamide in the presence of a catalyst. The reaction is carried out under specific conditions to ensure the desired product is obtained. The yield of the reaction is typically high, making it an efficient method for synthesizing the compound.
Eigenschaften
CAS-Nummer |
10385-00-9 |
---|---|
Produktname |
Acetanilide, 4'-bromo-2-fluoro-N-methyl- |
Molekularformel |
C9H9BrFNO |
Molekulargewicht |
246.08 g/mol |
IUPAC-Name |
N-(4-bromophenyl)-2-fluoro-N-methylacetamide |
InChI |
InChI=1S/C9H9BrFNO/c1-12(9(13)6-11)8-4-2-7(10)3-5-8/h2-5H,6H2,1H3 |
InChI-Schlüssel |
FATGIAYGVSQXJB-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=C(C=C1)Br)C(=O)CF |
Kanonische SMILES |
CN(C1=CC=C(C=C1)Br)C(=O)CF |
Andere CAS-Nummern |
10385-00-9 |
Synonyme |
4'-Bromo-2-fluoro-N-methylacetanilide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.